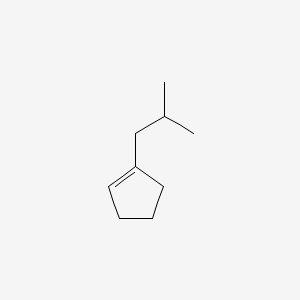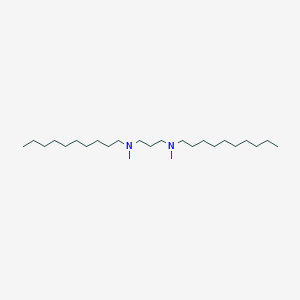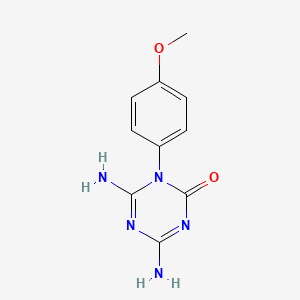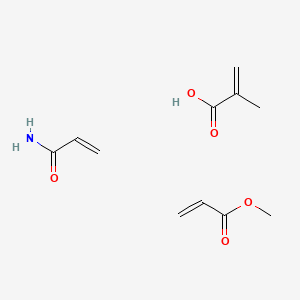
Methyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide is a complex polymer known for its versatile applications in various fields. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), methyl 2-propenoate (methyl methacrylate), and 2-propenamide (acrylamide). The resulting polymer exhibits unique properties that make it suitable for use in coatings, adhesives, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is carried out in a solvent, often under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of an initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as powders or pellets, for further use.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting certain functional groups into alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical implants and devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide involves its ability to form strong intermolecular interactions with various substrates. The polymer chains can interact with surfaces through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the functional groups present. These interactions contribute to the polymer’s adhesive properties and its ability to form stable films and coatings.
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and used in applications like acrylic glass.
Poly(acrylamide): Widely used in water treatment and as a flocculant.
Poly(acrylic acid): Utilized in superabsorbent polymers and as a thickening agent.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide is unique due to its combination of properties from its constituent monomers. It combines the rigidity and transparency of poly(methyl methacrylate) with the hydrophilicity and reactivity of poly(acrylamide) and poly(acrylic acid). This makes it highly versatile and suitable for a wide range of applications, from industrial coatings to biomedical devices.
Properties
CAS No. |
51890-90-5 |
|---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enamide |
InChI |
InChI=1S/2C4H6O2.C3H5NO/c1-3-4(5)6-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H2,4,5) |
InChI Key |
VNOPSNUINNKRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.COC(=O)C=C.C=CC(=O)N |
Related CAS |
51890-90-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
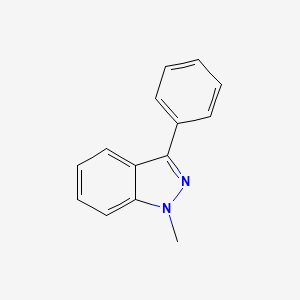
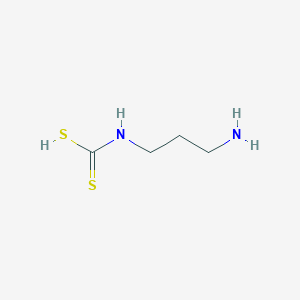
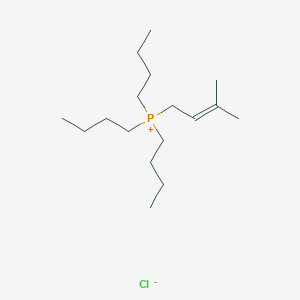
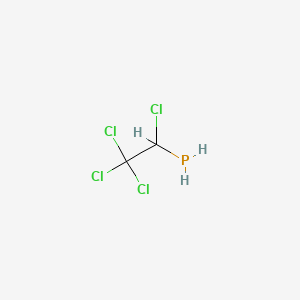
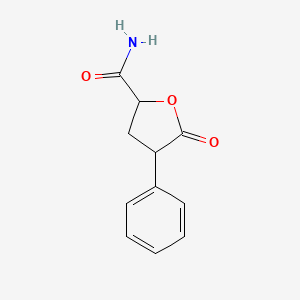


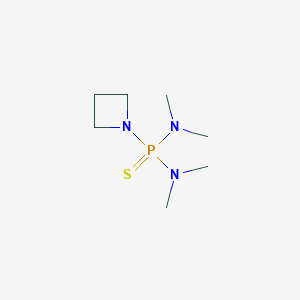
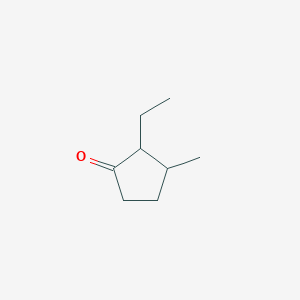
![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
